bis(Hydroxymethyl)nitramine
Description
Bis(hydroxymethyl)nitramine (C₂H₆N₂O₄), also known as [(hydroxymethyl)(nitro)amino]methanol, is a nitramine derivative characterized by two hydroxymethyl (-CH₂OH) groups attached to a central nitramine (-N-NO₂) moiety . Key properties include:
- Molecular weight: 122.08 g/mol
- Structural features: 13 bonds (7 non-H bonds, 2 hydroxyl groups, 3 rotatable bonds) .
- Synthesis and occurrence: Identified as a metabolite during the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) under both aerobic and anaerobic conditions .
- Applications: Primarily studied in environmental chemistry as a transient intermediate in explosive degradation pathways, leading to the formation of nitrous oxide (N₂O) .
Properties
CAS No. |
108249-27-0 |
|---|---|
Molecular Formula |
C2H6N2O4 |
Molecular Weight |
122.08 g/mol |
IUPAC Name |
N,N-bis(hydroxymethyl)nitramide |
InChI |
InChI=1S/C2H6N2O4/c5-1-3(2-6)4(7)8/h5-6H,1-2H2 |
InChI Key |
WRZHBAUINPFLED-UHFFFAOYSA-N |
SMILES |
C(N(CO)[N+](=O)[O-])O |
Canonical SMILES |
C(N(CO)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares bis(hydroxymethyl)nitramine with analogous nitramines and hydroxymethyl-containing compounds:
Key Observations:
- Nitramine vs. Urea/Propionic Acid : this compound and BDNPN share a nitramine backbone but differ in substituents (hydroxymethyl vs. dinitropropyl). In contrast, urea- and propionic acid-based compounds lack explosive properties but share hydroxymethyl reactivity .
- Biodegradation Role : Unlike methylenedinitramine, this compound is less stable and rapidly converts to N₂O, highlighting its transient role in RDX breakdown .
Thermal and Stability Properties
- This compound: Limited direct thermal data, but its biodegradation suggests moderate stability under environmental conditions .
- This principle may apply to this compound’s molecular packing .
Computational and Theoretical Insights
- DFT/QSPR Studies : Substituent position (e.g., hydroxymethyl vs. nitro groups) on nitramines significantly impacts HOMO-LUMO gaps and stability. Hydroxymethyl groups in this compound likely reduce electron deficiency compared to nitro-substituted analogs like BDNPN .
- Packing Density Paradox : challenges the assumption that higher packing density correlates with stability. For this compound, dense packing may increase repulsive interactions, analogous to odd-chain aliphatic compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
